
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium is a chemical compound known for its unique structure and properties. This compound is part of the indolium family, which is characterized by a positively charged nitrogen atom within an indole ring. The presence of the diethoxyphosphoryl group adds to its distinctiveness, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium typically involves the reaction of 1-ethyl-2,3,3-trimethylindolenine with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure consistent quality and scalability. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction parameters, thereby enhancing the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced under specific conditions to yield different reduced forms.
Substitution: The diethoxyphosphoryl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
科学的研究の応用
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It finds applications in the development of new materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium involves its interaction with specific molecular targets. The diethoxyphosphoryl group plays a crucial role in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
類似化合物との比較
Similar Compounds
5-Diethoxyphosphoryl-5-methyl-1-pyrroline: Known for its use in spin trapping of radicals.
2,3,3-Trimethylindolenine: A precursor in the synthesis of various indole derivatives.
Diethyl phosphite: A reagent used in the synthesis of phosphonates and related compounds.
Uniqueness
5-(Diethoxyphosphoryl)-1-ethyl-2,3,3-trimethyl-3H-indol-1-ium stands out due to its unique combination of an indolium core with a diethoxyphosphoryl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
CAS番号 |
921615-29-4 |
|---|---|
分子式 |
C17H27NO3P+ |
分子量 |
324.4 g/mol |
IUPAC名 |
5-diethoxyphosphoryl-1-ethyl-2,3,3-trimethylindol-1-ium |
InChI |
InChI=1S/C17H27NO3P/c1-7-18-13(4)17(5,6)15-12-14(10-11-16(15)18)22(19,20-8-2)21-9-3/h10-12H,7-9H2,1-6H3/q+1 |
InChIキー |
WKCXGFCBQLPFTL-UHFFFAOYSA-N |
正規SMILES |
CC[N+]1=C(C(C2=C1C=CC(=C2)P(=O)(OCC)OCC)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


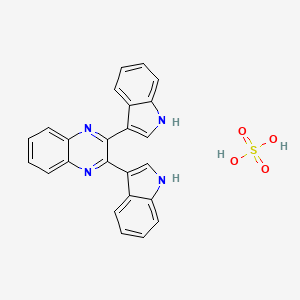

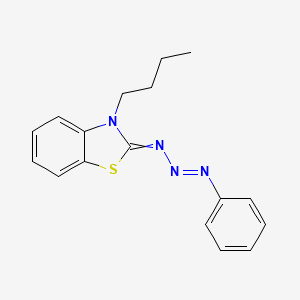
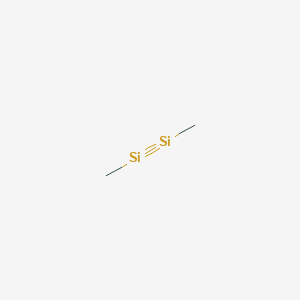
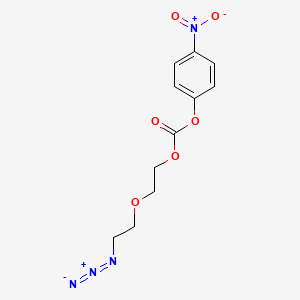
![5-Benzo[1,3]dioxol-5-yl-2-(2-chloro-benzyl)-2H-tetrazole](/img/structure/B14172424.png)
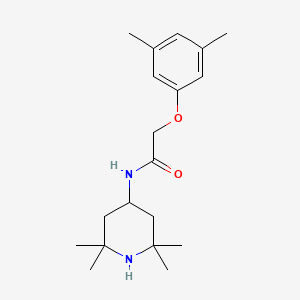
![1-Ethyl-3-[4-(pyridin-4-yl)piperidin-1-yl]pyrrolidine-2,5-dione](/img/structure/B14172431.png)
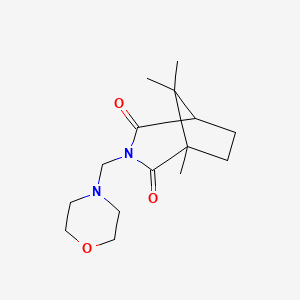
![6-[5-(Thiophen-3-yl)[2,4'-bipyrimidin]-4(3H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14172437.png)
![(1R,2S)-N,2-Dimethyl-1-{[(pyridin-3-yl)oxy]methyl}cyclopropan-1-amine](/img/structure/B14172458.png)
![3-[(2-Chloroethyl)sulfanyl]propanoic acid](/img/structure/B14172462.png)
![4-[(4-Chlorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14172469.png)
![(7Z)-7-benzylidene-3-(4-ethylphenyl)-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one](/img/structure/B14172477.png)
